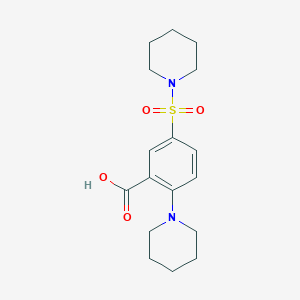

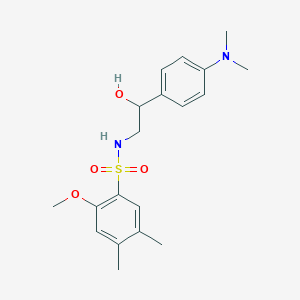

2-(Piperidin-1-yl)-5-(piperidine-1-sulfonyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related piperidine derivatives involves multiple steps, including the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine (Vinaya et al., 2009). This method showcases the typical synthetic route that could be adapted for the synthesis of 2-(Piperidin-1-yl)-5-(piperidine-1-sulfonyl)benzoic acid by incorporating specific benzoic acid derivatives in the synthesis process.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-(Piperidin-1-yl)-5-(piperidine-1-sulfonyl)benzoic acid is characterized using spectroscopic techniques, including 1H-NMR, IR, and X-ray diffraction studies, which provide insights into the compound's conformation and the geometry around the sulfur atom, typically showing a distorted tetrahedral arrangement (Naveen et al., 2015).

Chemical Reactions and Properties

Piperidine derivatives engage in various chemical reactions, including conjugate addition and nucleophilic substitution, which are influenced by the steric and electronic properties of the substituents. These reactions are crucial for further modifying the compound or for understanding its reactivity pattern (Harris & Padwa, 2002).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are significant for the compound's application in material science and pharmaceutical formulations. The crystalline structure, determined through X-ray crystallography, reveals the compound's solid-state conformation and intermolecular interactions, which are crucial for understanding its stability and reactivity (Prasad et al., 2008).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different reagents, define the compound's behavior in chemical syntheses and its interactions with biological targets. Studies on related piperidine derivatives show a range of reactivities that can inform the expected chemical behavior of 2-(Piperidin-1-yl)-5-(piperidine-1-sulfonyl)benzoic acid in various chemical and biological contexts (Crich & Smith, 2001).

Aplicaciones Científicas De Investigación

Nucleophilic Aromatic Substitution Reactions

One of the foundational studies in organic chemistry involving piperidine compounds, such as "2-(Piperidin-1-yl)-5-(piperidine-1-sulfonyl)benzoic acid," is the exploration of nucleophilic aromatic substitution reactions. The study by Pietra and Vitali (1972) provides insights into the reaction mechanisms of piperidine with nitro-aromatic compounds, offering a basis for understanding the chemical behavior and potential applications of piperidine derivatives in synthesis and drug development Pietra & Vitali, 1972.

Antifungal Properties

Research has identified antifungal activities associated with compounds derived from Piper species, highlighting the potential of piperidine derivatives in developing antifungal agents. The review by Xu and Li (2011) documents various compounds, including prenylated benzoic acid derivatives, with significant antifungal activities Xu & Li, 2011.

Synthesis of Cyclic Compounds

Kaneda (2020) discusses the synthesis of novel cyclic compounds containing aminobenzenesulfonamide, highlighting the role of piperidine structures in the development of multifunctional agents for pharmaceutical applications. This review underscores the versatility of piperidine derivatives in organic synthesis and the pharmaceutical industry Kaneda, 2020.

Asymmetric Synthesis of N-Heterocycles

The review by Philip et al. (2020) on the use of tert-butanesulfinamide for asymmetric synthesis of N-heterocycles, including piperidines, showcases the application of piperidine derivatives in stereoselective synthesis, emphasizing their importance in the creation of natural products and therapeutically relevant compounds Philip et al., 2020.

CNS Drug Development Potential

Saganuwan (2017) explores the potential of functional chemical groups, including piperidine, as lead molecules for synthesizing compounds with central nervous system (CNS) activity. This research highlights the significance of piperidine structures in developing new therapeutic agents for CNS disorders Saganuwan, 2017.

Propiedades

IUPAC Name |

2-piperidin-1-yl-5-piperidin-1-ylsulfonylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4S/c20-17(21)15-13-14(24(22,23)19-11-5-2-6-12-19)7-8-16(15)18-9-3-1-4-10-18/h7-8,13H,1-6,9-12H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZMZTMZQLSMEJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Piperidin-1-yl)-5-(piperidine-1-sulfonyl)benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-(3-chloro-4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-5-methoxyphenol](/img/structure/B2489599.png)

![N-[2,2-dichloro-1-(4-fluorophenyl)sulfonylethenyl]benzamide](/img/structure/B2489602.png)

![2-(4-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2489607.png)

![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B2489608.png)

![(E)-N-[4-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2489612.png)

![N-(2,5-dimethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2489616.png)

![Ethyl 1-[3-(4-ethoxybenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2489619.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2489620.png)